
N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide, also known as GW501516 or Endurobol, is a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It is a synthetic drug that was developed in the 1990s for its potential use in treating metabolic and cardiovascular diseases. However, it has gained popularity in recent years among athletes and bodybuilders due to its purported ability to enhance endurance and performance.
科学的研究の応用
Plant Chemical Defense
This compound has been studied for its role in plant defense mechanisms. Controlled hydroxylation of diterpenoids, which are similar in structure to N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide, can provide plants with a chemical defense against herbivores without causing autotoxicity . This is crucial for maintaining plant health while deterring pests.
High Production Volume Chemicals Analysis
The OECD’s work on high production volume (HPV) chemicals includes the analysis of compounds like N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide. These studies focus on understanding the properties, hazards, and uses of HPV chemicals to ensure safe and sustainable practices .
Sphingolipid Biosynthesis Inhibition
Research has shown that certain hydroxylated derivatives can inhibit sphingolipid biosynthesis. This is relevant for both plant defense and potential therapeutic applications where modulation of sphingolipid pathways is desired .
Metabolic Regulation in Tobacco Plants
In tobacco plants, metabolic modifications involving compounds like N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide can help avoid autotoxicity and enhance defense against herbivores. This demonstrates the plant’s ability to balance potent chemical defenses with its own survival .
Herbivore Defense Mechanisms
The post-ingestive effects of hydroxylated compounds on herbivores’ sphingolipid biosynthesis provide insights into plant-herbivore interactions. Understanding these mechanisms can lead to the development of new strategies for pest control .
Toxic Waste Dump Problem in Plants
The study of compounds like N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide can shed light on how plants manage the toxic waste dump problem. This refers to the challenge of using potent chemical defenses without harming the plant itself .
特性
IUPAC Name |
N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-20-8-9-21-14-10-11(6-7-16-14)15(19)17-12-2-4-13(18)5-3-12/h6-7,10,12-13,18H,2-5,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIJCTBARDPMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

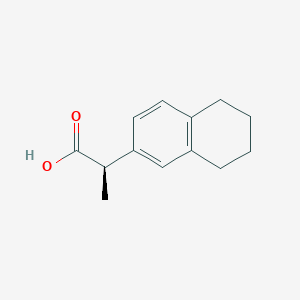
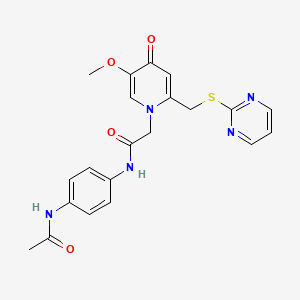

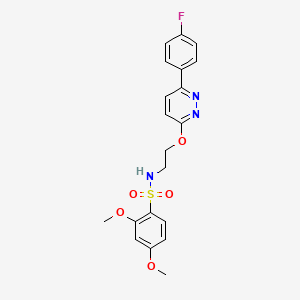
![2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2871828.png)
![N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide](/img/structure/B2871832.png)

![6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2871834.png)
![N-[1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2871835.png)

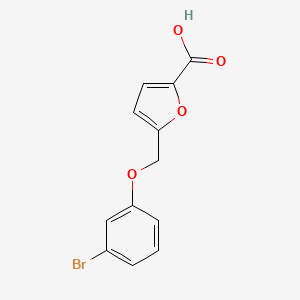
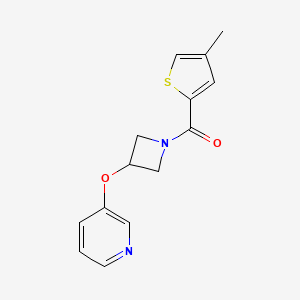
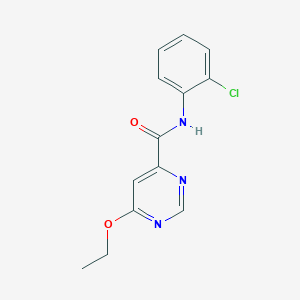
![N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2871843.png)